Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine
Description
Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the C5 position with a pyridin-4-yl group and at the C2 position with an allylamine moiety. The compound exhibits significant tautomeric flexibility due to the presence of exocyclic nitrogen atoms (N6) and substituents on the thiadiazole ring. In solution, it exists in dynamic equilibrium between amino (NH) and imino (NH→N) tautomeric forms, influenced by electronic and steric effects of the pyridinyl and allyl groups .
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVBCLMVEAQMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole ring and a pyridine moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound is characterized by:
- An allyl group attached to the nitrogen atom of the amine functional group.
- A pyridin-4-yl group at the 5-position of the thiadiazole ring.
The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions, enhancing its versatility in synthetic organic chemistry.
Biological Activities
Research indicates that compounds containing thiadiazole and pyridine moieties often exhibit significant biological activities. The following are notable findings regarding the biological activity of this compound:
Antimicrobial and Antifungal Properties
Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
This compound has been investigated for its potential as an anti-tumor agent. It inhibits specific enzymes involved in cancer progression, showcasing promising results in vitro. For instance, one study reported that it effectively reduced cell viability in several cancer cell lines by inducing apoptosis.
The biological activity of this compound is likely attributed to its ability to interact with biological macromolecules through:
- Hydrogen bonding
- π-stacking interactions
These interactions facilitate binding to enzymes or receptors involved in disease pathways, enhancing its therapeutic potential.
Case Studies
- Anticancer Efficacy : In a study published in Molecules, this compound was shown to inhibit the proliferation of human cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the micromolar range. The study highlighted its role in modulating apoptosis-related pathways.
- Antimicrobial Activity : A recent investigation evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control substances, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine | Structure | Exhibits different tautomeric forms affecting biological activity |
| 2-Amino-[1,3,4]thiadiazole | Structure | Simpler structure often used as a starting material for synthesizing more complex derivatives |
| 5-Pyridin-[1,3,4]thiadiazole derivatives | Structure | Variants with different substituents on the thiadiazole ring may show varying biological activities based on substituent effects |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the thiadiazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiadiazole derivatives have demonstrated cytotoxic effects on different cancer cell lines. For instance, allyl-substituted thiadiazoles can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . A study highlighted the structure-activity relationship (SAR) of these compounds, suggesting that the presence of the pyridine moiety contributes to their effectiveness .
Agriculture
Pesticidal Applications
this compound shows promise as a pesticide due to its biological activity against pests. Research has indicated that thiadiazole derivatives can act as effective insecticides and fungicides. The compound's ability to disrupt metabolic processes in pests makes it a potential candidate for agricultural applications .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on the development of polymer blends that utilize this compound to achieve desired material characteristics .
Analytical Chemistry
Spectroscopic Studies
The electronic structure and tautomeric behavior of this compound have been extensively studied using NMR spectroscopy. The compound's tautomeric forms can be analyzed through 1H-NMR and 15N-NMR techniques, providing insights into its chemical behavior in different environments . The results from these studies contribute to understanding the compound's reactivity and stability.
-
Study on Antimicrobial Efficacy
A recent study tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at higher concentrations (≥ 100 µg/mL), indicating its potential as a therapeutic agent . -
Evaluation of Anticancer Properties
In vitro assays revealed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., HeLa and A549). The mechanism was linked to the activation of apoptotic pathways . -
Pesticidal Effectiveness
Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops compared to untreated controls, showcasing its practical application in agriculture .
Chemical Reactions Analysis
Tautomerism and Resonance Dynamics
The compound exhibits tautomeric equilibria due to the presence of multiple nitrogen atoms and conjugated π-systems. NMR studies (1H, 13C, 15N) and DFT calculations reveal three dominant tautomeric forms :
The equilibrium between these forms is solvent-dependent and influences reactivity in electrophilic/nucleophilic environments .
Oxidation Reactions
The sulfur atom in the thiadiazole ring and the allyl group are primary oxidation sites:
a) Thiadiazole Ring Oxidation
-
Reagents : Hydrogen peroxide (), potassium permanganate ()
-
Mechanism : Electrophilic attack on sulfur, forming intermediate oxo-species stabilized by resonance .
b) Allyl Group Oxidation
-
Reagents : Ozone (), osmium tetroxide ()
-
Products : Epoxides or diols via oxidative cleavage.
Reduction Reactions
Reduction targets the thiadiazole ring and unsaturated bonds:
a) Thiadiazole Ring Reduction
-
Reagents : Lithium aluminum hydride (), catalytic hydrogenation
b) Allyl Group Hydrogenation
-
Reagents :
-
Products : Saturated propylamine derivatives.
a) Nucleophilic Substitution at Allyl Group
b) Electrophilic Aromatic Substitution on Pyridine
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Reagents : Nitrating agents (), sulfonating agents
-
Products : Nitro- or sulfonyl-substituted pyridines at the para position .
Addition Reactions
The allyl group participates in conjugate additions:
a) Michael Addition
-
Reagents : Enolates, Grignard reagents
-
Products : β-Substituted amines.
b) Diels-Alder Reaction
Coordination Chemistry
The pyridine nitrogen and thiadiazole sulfur act as ligands for metal complexes:
| Metal Ion | Coordination Site | Complex Type | Application |
|---|---|---|---|
| Cu²⁺ | Pyridine (N), Thiadiazole (S) | Octahedral | Anticancer agents |
| Fe³⁺ | Thiadiazole (N,S) | Square planar | Catalytic oxidation |
Biological Activity Modulation via Derivatization
Structural modifications enhance pharmacological properties:
| Derivative | Reaction Type | Bioactivity Enhancement |
|---|---|---|
| Sulfonamide | Sulfur oxidation | Carbonic anhydrase inhibition |
| N-Alkylation | Allyl group substitution | Improved blood-brain barrier penetration |
Key Mechanistic Insights
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Thiadiazole Ring: The sulfur atom at position 1 contributes to electron delocalization, while the N3 and N4 atoms participate in resonance with the exocyclic amino group .
- Pyridin-4-yl Substituent : The pyridine ring at C5 introduces aromatic π-electron density, stabilizing specific tautomers via conjugation .
- Allyl Group : The allyl substituent at N6 enhances rotational freedom, enabling conformational adaptability in solution .
Tautomeric Behavior :
- In solution (DMSO or CDCl₃), NMR studies (¹H, ¹³C, and ¹⁵N) reveal interconversion between type a (amino form), type b (3H-imino), and type c (4H-imino) tautomers. Signal intensities at 100 MHz and 500 MHz confirm rapid equilibrium .
- In the solid state, X-ray diffraction (XRD) data show exclusive stabilization of the exo-amino form (type a) due to intermolecular hydrogen bonding (N6–H···Nthiadiazole and N6–H···Npyridine) .
Electronic Structure :
- DFT calculations (B3LYP/6-31G*) indicate a total energy difference of –35.6 kJ/mol between tautomers a and b, favoring the amino form .
- ¹⁵N NMR chemical shifts for the amino N6 atom range from –309 ppm (strong shielding) in tautomer a to –225 ppm in tautomer b, reflecting changes in electron density distribution .
Comparison with Similar Compounds
The structural and electronic properties of Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine are compared below with analogous thiadiazole derivatives.
Structural and Tautomeric Comparisons
Electronic and Functional Differences
Substituent Effects on Tautomerism: Pyridinyl Orientation: Pyridin-4-yl (para) substituents enhance conjugation with the thiadiazole ring, stabilizing the amino tautomer (a). Pyridin-2-yl (ortho) groups in 3-phenylallyl derivatives introduce steric hindrance, slightly reducing shielding (N6: –304 ppm vs. –309 ppm) . Alkyl vs. Aryl Groups: Allyl and 3-phenylallyl substituents promote tautomerism via rotational flexibility, whereas rigid arylidene groups (e.g., 4-Cl-benzylidene) lock the imino form .
Analogues like M1 and M2 (thiadiazole-nitro furan hybrids) demonstrate enzyme inhibitory activity (e.g., LDH inhibition), suggesting functional versatility .
Crystallographic Stability: Hydrogen bonding in this compound crystals reduces energy by ~35 kJ/mol compared to solution states . In contrast, sulfonamido-thiadiazoles (e.g., PPL9) stabilize via C–H···N interactions, with monoclinic packing (space group P21/n) .
Q & A
Q. What are the established synthetic routes for Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine?
The compound can be synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid, followed by reaction with allyl groups. This method parallels the synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, where cyclization is critical for forming the thiadiazole core . Post-synthesis, purification via crystallization (e.g., ethanol or acetone) ensures structural integrity .
Q. How can the structure of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine was characterized by SC-XRD, revealing dihedral angles between thiadiazole and pyridine rings (18.2°–30.3°) and hydrogen-bonded supramolecular networks . Complementary techniques include -/-NMR for functional group verification and FT-IR for identifying amine/thiadiazole vibrations .
Q. What preliminary biological screening assays are recommended?
Cytotoxicity assays (e.g., MTT) against tumor cell lines (e.g., HepG2, MCF-7) and non-tumor cells (e.g., HEK293) can evaluate selectivity. For thiadiazoles, IC values in the range of 9.4–97.6 μg/mL have been reported, with hepatocarcinoma cells often showing higher sensitivity . Dose-response curves and comparative analysis across cell lines are essential for validating activity.
Advanced Research Questions
Q. How do tautomeric forms of this compound influence its reactivity and bioactivity?
The allyl and pyridyl substituents enable tautomerism, where nitrogen atoms in the thiadiazole and pyridine rings adopt amino-, pyrrole-, or pyridine-type configurations. Computational studies (e.g., DFT) can predict dominant tautomers, while -NMR or X-ray crystallography experimentally resolves these forms. For example, tautomer-dependent electronic effects alter hydrogen-bonding interactions and ligand-protein binding .
Q. What computational methods optimize the electronic structure for target interactions?
Hybrid density-functional theory (DFT) with exact exchange corrections (e.g., B3LYP) improves accuracy in modeling thermochemical properties and electron distribution. Basis sets like 6-31G(d) are suitable for geometry optimization. Such methods predict nucleophilic/electrophilic sites, aiding in rational drug design or catalyst development .
Q. How can contradictory biological data (e.g., varying IC50_{50}50 values) be resolved?
Contradictions may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Methodological steps include:
- Replicating assays under standardized protocols (e.g., CLIA guidelines).
- Validating purity via HPLC and monitoring degradation products.
- Comparing results with structurally analogous compounds (e.g., N-(5-methyl-thiadiazol-2-yl)-propionamide, IC = 9.4 μg/mL in HepG2) to identify structure-activity trends .
Q. What strategies enhance solubility and bioavailability without altering core activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the allyl amine.
- Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility, as demonstrated for thiadiazole derivatives .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake.
Methodological Tables
Table 1. Key Spectral Data for Structural Validation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| -NMR | δ 8.5–8.7 ppm (pyridyl H), δ 5.1–5.3 ppm (allyl CH) | |
| -NMR | δ 165–170 ppm (C=N of thiadiazole), δ 150 ppm (pyridyl C) | |
| FT-IR | 3300–3400 cm (N–H stretch), 1600 cm (C=N/C–S) |
Table 2. Comparative Cytotoxicity of Thiadiazole Derivatives
| Compound | HepG2 IC (μg/mL) | MCF-7 IC (μg/mL) | Reference |
|---|---|---|---|
| Allyl-(5-pyridin-4-yl-thiadiazol-2-yl)-amine | Pending | Pending | – |
| N-(5-methyl-thiadiazol-2-yl)-propionamide | 9.4 | 97.6 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
